4-(Fluoromethylsulfonyl)aniline is an organic compound classified as a sulfonamide derivative. It features a fluoromethylsulfonyl group attached to an aniline structure, making it a significant compound in medicinal chemistry and organic synthesis. This compound is often utilized as a building block in the development of pharmaceuticals and agrochemicals due to its unique reactivity and biological properties.
The synthesis of 4-(Fluoromethylsulfonyl)aniline can be achieved through several methods, with one common approach involving the reaction of aniline with fluoromethylsulfonyl chloride. The general steps include:
Technical Parameters:
The molecular structure of 4-(Fluoromethylsulfonyl)aniline can be described using its molecular formula , indicating that it consists of seven carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.
C(F)S(=O)(=O)N(c1ccc(cc1)N)C
.4-(Fluoromethylsulfonyl)aniline is involved in various chemical reactions due to its functional groups:
The mechanism of action for 4-(Fluoromethylsulfonyl)aniline primarily involves its interaction with biological targets such as enzymes or receptors. The sulfonamide moiety can inhibit specific enzymes by mimicking substrates or binding at active sites, leading to modulation of biochemical pathways.
The physical and chemical properties of 4-(Fluoromethylsulfonyl)aniline are crucial for understanding its behavior in various environments:
4-(Fluoromethylsulfonyl)aniline has several applications across different fields:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3